molecular formula C15H8BrCl2N B13757882 4-Bromo-5,8-dichloro-2-phenylquinoline CAS No. 1189106-04-4

4-Bromo-5,8-dichloro-2-phenylquinoline

Cat. No.: B13757882
CAS No.: 1189106-04-4
M. Wt: 353.0 g/mol
InChI Key: LDRZVJXLCMTOIP-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 4-Bromo-5,8-dichloro-2-phenylquinoline typically involves multi-step organic reactions. One common synthetic route includes the bromination and chlorination of a quinoline derivative, followed by the introduction of a phenyl group. The reaction conditions often require the use of specific catalysts and solvents to achieve the desired product. Industrial production methods may involve large-scale reactions under controlled conditions to ensure high yield and purity .

Chemical Reactions Analysis

4-Bromo-5,8-dichloro-2-phenylquinoline undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its chemical structure and properties.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

4-Bromo-5,8-dichloro-2-phenylquinoline has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: Researchers use it to study the interactions of quinoline derivatives with biological systems.

    Medicine: Although not intended for therapeutic use, it serves as a model compound in drug discovery and development.

    Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Bromo-5,8-dichloro-2-phenylquinoline involves its interaction with specific molecular targets. The bromine and chlorine atoms, along with the phenyl group, contribute to its reactivity and binding affinity. The pathways involved in its action depend on the specific application and the biological or chemical system being studied .

Comparison with Similar Compounds

4-Bromo-5,8-dichloro-2-phenylquinoline can be compared with other quinoline derivatives, such as:

  • 4-Chloro-5,8-dibromo-2-phenylquinoline
  • 4-Bromo-5,8-dichloroquinoline
  • 2-Phenylquinoline

These compounds share similar structural features but differ in the position and type of substituents. The unique combination of bromine, chlorine, and phenyl groups in this compound gives it distinct chemical properties and reactivity .

Properties

CAS No.

1189106-04-4

Molecular Formula

C15H8BrCl2N

Molecular Weight

353.0 g/mol

IUPAC Name

4-bromo-5,8-dichloro-2-phenylquinoline

InChI

InChI=1S/C15H8BrCl2N/c16-10-8-13(9-4-2-1-3-5-9)19-15-12(18)7-6-11(17)14(10)15/h1-8H

InChI Key

LDRZVJXLCMTOIP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(C=CC(=C3C(=C2)Br)Cl)Cl

Origin of Product

United States

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